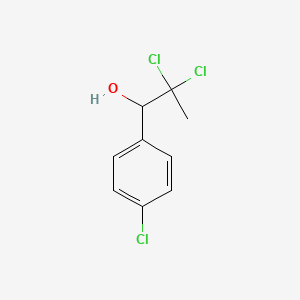

4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

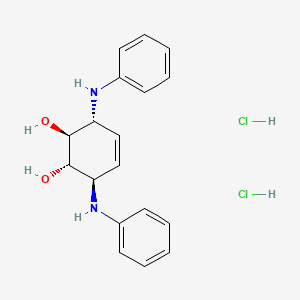

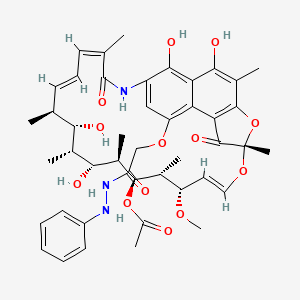

4-((2,3-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミドは、その鮮やかな色特性で知られる合成有機化合物です。これはアゾ化合物のクラスに属し、2つの芳香環を結合する窒素-窒素二重結合(N=N)の存在によって特徴付けられます。この化合物は、その安定性と強い着色性のために、染料および顔料産業でよく使用されています。

準備方法

合成経路と反応条件

4-((2,3-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミドの合成は、通常、ジアゾ化反応に続いてアゾカップリングが行われます。このプロセスは、2,3-ジクロロアニリンを亜硝酸ナトリウムと塩酸でジアゾ化してジアゾニウム塩を形成することから始まります。この中間体を次に、アルカリ性条件下で3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミドとカップリングして、最終的なアゾ化合物を生成します。

工業生産方法

工業的な環境では、この化合物の生産は、温度、pH、および反応物の濃度などの反応条件を最適化することによってスケールアップされます。製品の品質と収率を常に維持するために、連続フロー反応器が頻繁に使用されます。触媒と溶媒の使用は、合成プロセスの効率を向上させることもできます。

化学反応の分析

反応の種類

4-((2,3-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミドは、次のものを含むさまざまな化学反応を起こします。

酸化: アゾ基は酸化されてニトロ化合物を形成することができます。

還元: アゾ結合は還元されてアミンを形成することができます。

置換: 芳香環は求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 亜ジチオン酸ナトリウムや酢酸中の亜鉛などの還元剤が頻繁に使用されます。

置換: 求電子置換反応には、通常、塩化アルミニウムや塩化鉄(III)などの触媒が必要です。

生成される主要な生成物

酸化: 元の化合物のニトロ誘導体。

還元: 対応するアミン。

置換: 使用される求電子剤に応じて、さまざまな置換された芳香族誘導体。

科学研究への応用

4-((2,3-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミドは、科学研究において多様な用途があります。

化学: 金属イオンを検出および定量するための分析化学における染料として使用されます。

生物学: 細胞成分を可視化するための染色技術で使用されます。

医学: その安定性と生体適合性のために、薬物送達システムでの潜在的な使用について調査されています。

産業: 繊維やインクの着色に、繊維および印刷業界で広く使用されています。

科学的研究の応用

4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

Biology: Employed in staining techniques to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used in the textile and printing industries for coloring fabrics and inks.

作用機序

この化合物は、主にそのアゾ基を通じて作用し、さまざまな化学反応に関与することができます。関与する分子標的と経路は、特定の用途によって異なります。たとえば、染色プロセスでは、アゾ基は繊維繊維と安定な結合を形成し、長持ちする着色をもたらします。生物学的な用途では、この化合物は細胞成分と相互作用し、可視化と分析を助けます。

類似化合物の比較

類似化合物

- 4-((2,4-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミド

- 4-((2,5-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミド

- 4-((2,6-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミド

独自性

4-((2,3-ジクロロフェニル)アゾ)-3-ヒドロキシ-N-(2-メチルフェニル)ナフタレン-2-カルボキサミドは、芳香環の特定の置換パターンにより際立っており、独特の色特性と安定性を付与します。これは、高性能染料や顔料を必要とする用途において特に価値があります。

類似化合物との比較

Similar Compounds

- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

- 4-((2,6-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

Uniqueness

4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide stands out due to its specific substitution pattern on the aromatic rings, which imparts unique color properties and stability. This makes it particularly valuable in applications requiring high-performance dyes and pigments.

特性

CAS番号 |

79665-28-4 |

|---|---|

分子式 |

C24H17Cl2N3O2 |

分子量 |

450.3 g/mol |

IUPAC名 |

4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H17Cl2N3O2/c1-14-7-2-5-11-19(14)27-24(31)17-13-15-8-3-4-9-16(15)22(23(17)30)29-28-20-12-6-10-18(25)21(20)26/h2-13,30H,1H3,(H,27,31) |

InChIキー |

CHFVOVBBQTXRGA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC=C4)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)